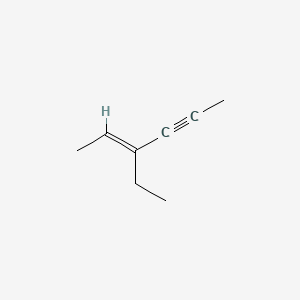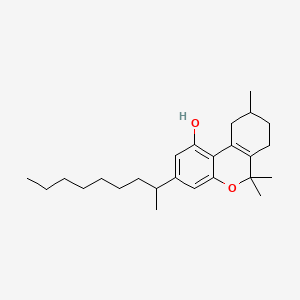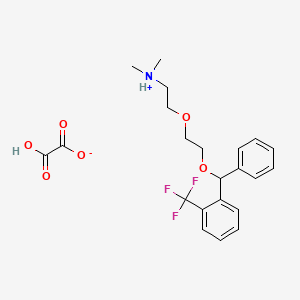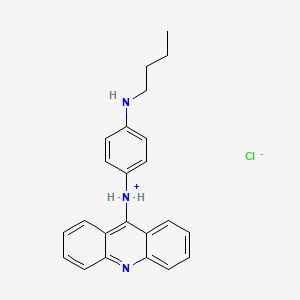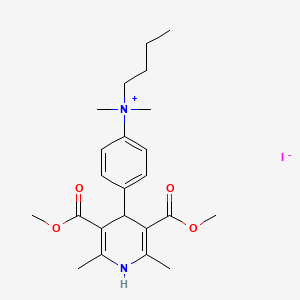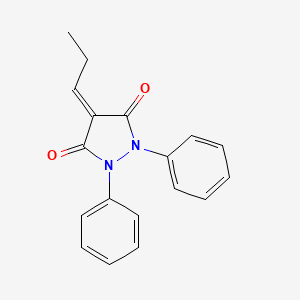
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione is an organic compound with the molecular formula C18H16N2O2 It is a derivative of pyrazolidinedione, characterized by the presence of two phenyl groups and a propylidene group attached to the pyrazolidinedione core
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione can be synthesized through the reaction of 1,2-diphenylhydrazine with diethyl allylmalonate in the presence of sodium. The reaction typically involves heating the reactants under reflux conditions, followed by recrystallization from absolute ethanol to obtain the pure product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The phenyl and propylidene groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Some derivatives of pyrazolidinedione are investigated for their anti-inflammatory and analgesic properties.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione involves its interaction with specific molecular targets and pathways. The compound can act as an acceptor in various chemical reactions, influencing the electronic structure of the molecules it interacts with. This property is utilized in the design of dyes and other functional materials .
類似化合物との比較
Similar Compounds
4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione: Similar in structure but with a butyl group instead of a propylidene group.
4-Allyl-1,2-diphenyl-3,5-pyrazolidinedione: Contains an allyl group instead of a propylidene group.
Uniqueness
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
2810-68-6 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
1,2-diphenyl-4-propylidenepyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H16N2O2/c1-2-9-16-17(21)19(14-10-5-3-6-11-14)20(18(16)22)15-12-7-4-8-13-15/h3-13H,2H2,1H3 |
InChIキー |
UORSDKIDYPKOBA-UHFFFAOYSA-N |
正規SMILES |
CCC=C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



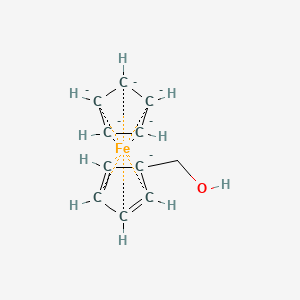

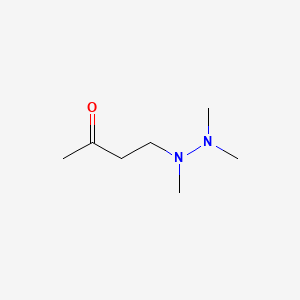
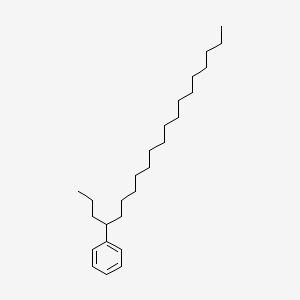
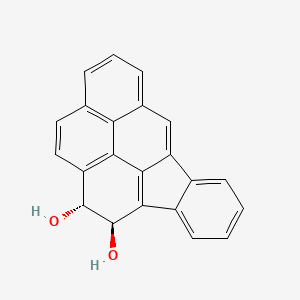

![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
